3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide
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Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzimidazole moiety, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine atom. The benzimidazole moiety is then synthesized separately and coupled with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINE
- 2-METHYL-3-(1H-PYRROL-1-YL)ANILINE
- 3-(1-METHYL-1H-PYRAZOL-3-YL)ANILINE
Uniqueness
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27BrN6O |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C25H27BrN6O/c26-21-16-27-31(18-21)17-19-7-6-8-20(15-19)24(33)29-25-28-22-9-2-3-10-23(22)32(25)14-13-30-11-4-1-5-12-30/h2-3,6-10,15-16,18H,1,4-5,11-14,17H2,(H,28,29,33) |
InChI Key |
OCRZPWKCVHSAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
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